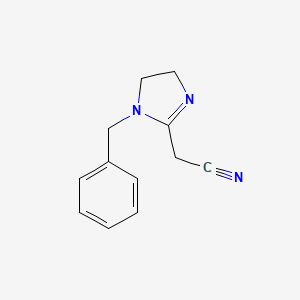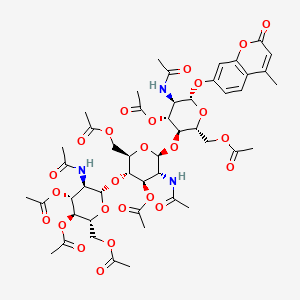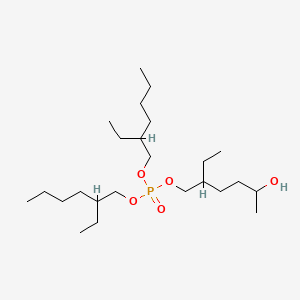
Di-(2-Ethylhexyl) (2-Ethyl-5-Hydroxyhexyl) Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-(2-Ethylhexyl) (2-Ethyl-5-Hydroxyhexyl) Phosphate is a chemical compound derived from 2-Ethyl-1-hexanol. It is used in the preparation of succinate-based plasticizers, which are alternatives to phthalate plasticizers. This compound is also utilized in the preparation of polymeric plasticizers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-(2-Ethylhexyl) (2-Ethyl-5-Hydroxyhexyl) Phosphate is synthesized from 2-Ethyl-1-hexanol. The synthetic route involves the reaction of 2-Ethyl-1-hexanol with phosphorus oxychloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield. The process includes steps such as purification and distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Di-(2-Ethylhexyl) (2-Ethyl-5-Hydroxyhexyl) Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes.
Scientific Research Applications
Di-(2-Ethylhexyl) (2-Ethyl-5-Hydroxyhexyl) Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of plasticizers, which are essential in the manufacturing of flexible plastics.
Mechanism of Action
The mechanism of action of Di-(2-Ethylhexyl) (2-Ethyl-5-Hydroxyhexyl) Phosphate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, leading to changes in metabolic pathways. The compound can also interact with cellular membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Di-(2-Ethylhexyl) Phosphate: This compound is similar in structure but lacks the hydroxy group present in Di-(2-Ethylhexyl) (2-Ethyl-5-Hydroxyhexyl) Phosphate.
Mono-(2-Ethyl-5-Hydroxyhexyl) Phthalate: This compound is a metabolite of Di-(2-Ethylhexyl) Phthalate and has similar chemical properties.
Uniqueness
This compound is unique due to the presence of both ethylhexyl and hydroxyhexyl groups, which confer specific chemical and physical properties. These properties make it suitable for specialized applications in plasticizer production and scientific research.
Properties
Molecular Formula |
C24H51O5P |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
bis(2-ethylhexyl) (2-ethyl-5-hydroxyhexyl) phosphate |
InChI |
InChI=1S/C24H51O5P/c1-7-12-14-22(9-3)18-27-30(26,28-19-23(10-4)15-13-8-2)29-20-24(11-5)17-16-21(6)25/h21-25H,7-20H2,1-6H3 |
InChI Key |
QXKRXEKOFLNFEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CC)CCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13860709.png)
![(3R,6S)-6-[4-[(2S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13860715.png)
![Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13860722.png)
![(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid](/img/structure/B13860727.png)
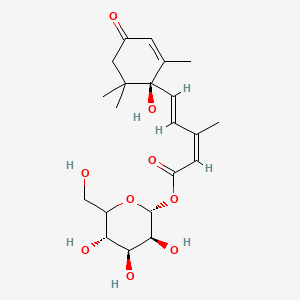


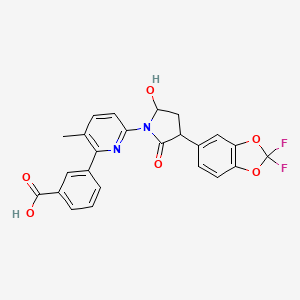
![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
